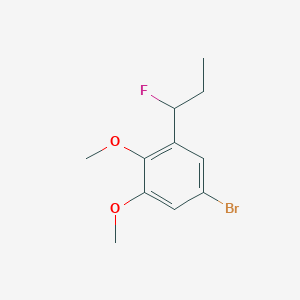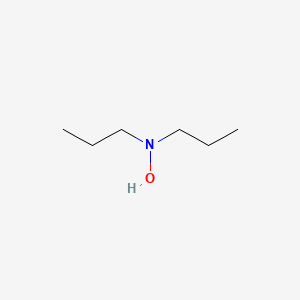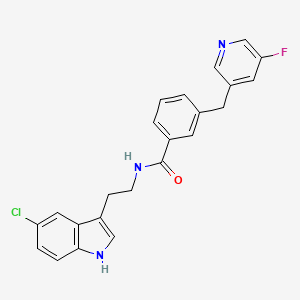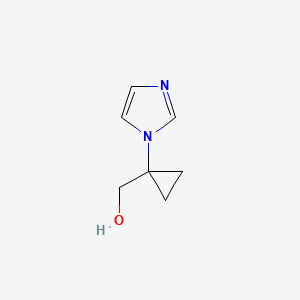
(1-imidazol-1-ylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-imidazol-1-ylcyclopropyl)methanol is a chemical compound that features a cyclopropyl group attached to an imidazole ring via a methanol linkage. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of the cyclopropyl group adds unique steric and electronic properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-imidazol-1-ylcyclopropyl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another approach is the reduction of imidazole carboxylic acids using reagents like lithium aluminum hydride . The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(1-imidazol-1-ylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
(1-imidazol-1-ylcyclopropyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The imidazole ring is a common motif in biologically active compounds, making this compound useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-imidazol-1-ylcyclopropyl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The cyclopropyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
(1-imidazol-1-ylcyclopropyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
858036-12-1 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-imidazol-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-5-7(1-2-7)9-4-3-8-6-9/h3-4,6,10H,1-2,5H2 |
InChI Key |
YZBGFIONNZPHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2C=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
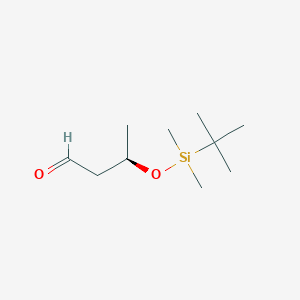
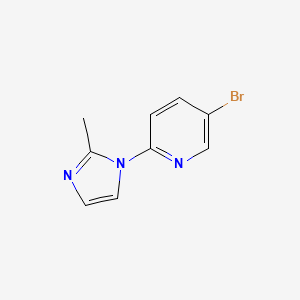
![(3-Bromofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8720106.png)
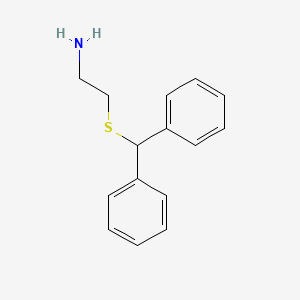
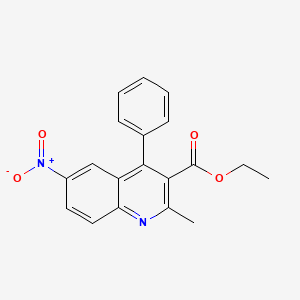
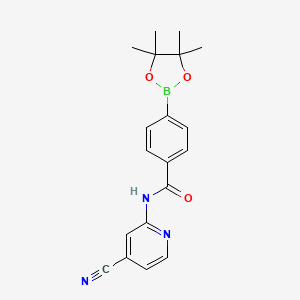

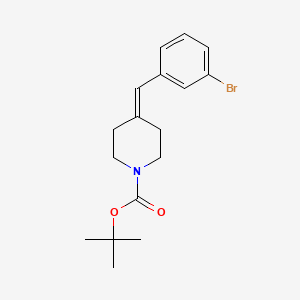

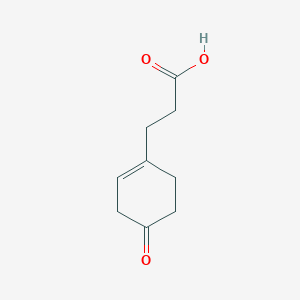
![1-Butanol, 3,3-dimethyl-2-[(phenylmethoxy)methyl]-](/img/structure/B8720170.png)
